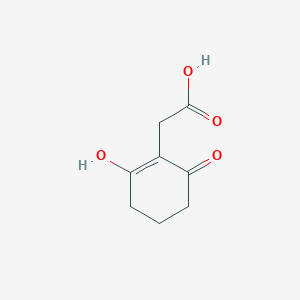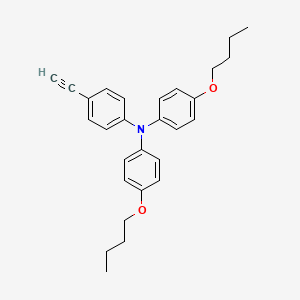
4-Butoxy-N-(4-butoxyphenyl)-N-(4-ethynylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is an organic compound that belongs to the class of diarylamines This compound is characterized by the presence of two butoxyphenyl groups and an ethynyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxyaniline and 4-bromo-1-butyne.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, is employed. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 4-butoxyaniline is reacted with 4-bromo-1-butyne under the specified conditions to yield N,N-Bis(4-butoxyphenyl)-4-ethynylaniline.
Industrial Production Methods
Industrial production methods for N,N-Bis(4-butoxyphenyl)-4-ethynylaniline would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the butoxyphenyl groups can enhance lipophilicity and facilitate membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4-butoxyphenyl)-4-bromoaniline: Similar structure but with a bromo group instead of an ethynyl group.
N,N-Bis(4-butoxyphenyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
521941-20-8 |
|---|---|
Fórmula molecular |
C28H31NO2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N,N-bis(4-butoxyphenyl)-4-ethynylaniline |
InChI |
InChI=1S/C28H31NO2/c1-4-7-21-30-27-17-13-25(14-18-27)29(24-11-9-23(6-3)10-12-24)26-15-19-28(20-16-26)31-22-8-5-2/h3,9-20H,4-5,7-8,21-22H2,1-2H3 |
Clave InChI |
VLDVPMFAGCEIBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


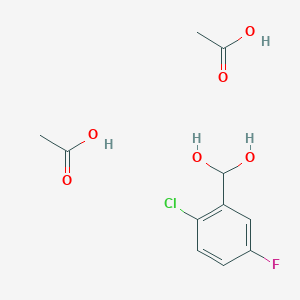
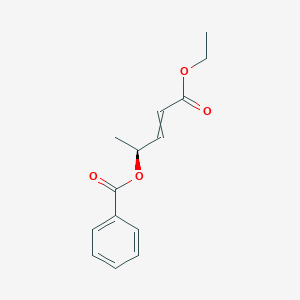
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
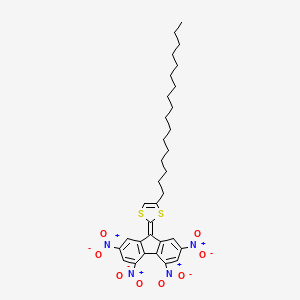
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
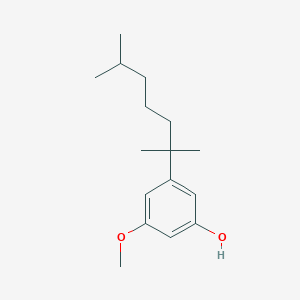
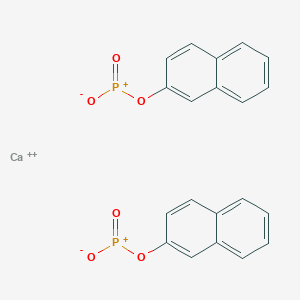
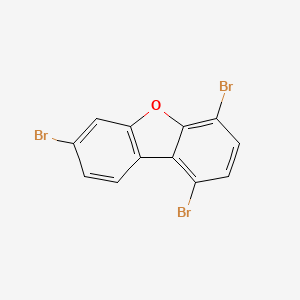
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
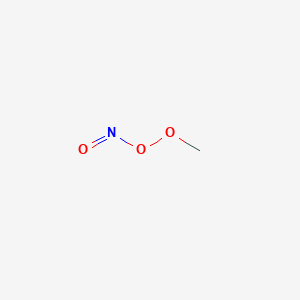
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
